3-Benzyl-3,8-diazabicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMPIEOTDBYZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497951 | |
| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67571-90-8 | |
| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Benzyl 3,8 Diazabicyclo 3.2.1 Octane
Established Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane often relies on foundational organic reactions, including cyclization, reductive amination, and multi-step sequences starting from readily available precursors like pyrrolidine derivatives.
Cyclization Reactions in the Synthesis of 3,8-Diazabicyclo[3.2.1]octanes
The formation of the characteristic bicyclic core of 3,8-diazabicyclo[3.2.1]octanes is frequently achieved through intramolecular cyclization reactions. evitachem.comvulcanchem.com One common strategy involves the reaction of N-substituted 2,5-dicarbomethoxypyrrolidines with benzylamine (B48309) in the presence of a catalyst like sodium methoxide, which leads to the formation of a 3-benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione intermediate. nyu.edu This dione can then be reduced to the desired bicyclic amine.
Another approach involves the cyclization of N-Boc-2,5-dihydroxymethylpyrrolidine after mesylation, followed by reaction with benzylamine. researchgate.net218.28.6 Furthermore, 1,3-dipolar cycloaddition reactions represent a more advanced method. For instance, 3-oxidopyraziniums, which are azomethine ylides, can react with dipolarophiles like acrylates to yield the 3,8-diazabicyclo[3.2.1]octane framework. nih.gov This reaction is believed to be a domino process involving an initial 1,3-dipolar cycloaddition followed by subsequent rearrangements. nih.gov
Reductive Amination Approaches
Reductive amination is a key method for constructing the 3,8-diazabicyclo[3.2.1]octane system. This approach can be applied intramolecularly to form the bicyclic core. evitachem.com It is also used to introduce substituents onto the diazabicyclic framework. For example, various diazabicycle derivatives can be synthesized via reductive amination, highlighting the versatility of this reaction in creating analogues of the target compound. unimi.it
Multi-step Syntheses from Pyrrolidine Derivatives
Many synthetic routes to this compound and its analogues begin with pyrrolidine-based starting materials. A notable pathway starts from dimethyl-α, δ-dibromoadipate, which upon treatment with primary amines, yields N-substituted 2,5-dicarbomethoxypyrrolidines. nyu.edu These pyrrolidine diesters are then converted to 3-benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-diones, which are subsequently reduced using a reducing agent like lithium aluminum hydride to yield the final product. nyu.edu
An alternative multi-step synthesis commences with 2,5-dicarbethoxypyrrolidine. researchgate.net This is converted into 2-benzylcarbamyl-5-carbethoxypyrrolidine, which upon heating, forms this compound-2,4-dione. Subsequent reduction with lithium aluminum hydride affords this compound. researchgate.net A similar pathway starts from N-Benzyl-2,5-dicarbethoxypyrrolidine, which is reduced to the corresponding diol before undergoing mesylation and cyclization with benzylamine. researchgate.net218.28.6
Stereoselective Synthesis and Chiral Building Blocks
Achieving stereocontrol in the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives is crucial for pharmacological applications. The enantioselective construction of the related 8-azabicyclo[3.2.1]octane core often relies on building acyclic precursors with the necessary stereochemical information. rsc.org However, methods that establish stereochemistry during the formation of the bicyclic system are also of significant interest. rsc.org
For related bicyclo[3.2.1]octane systems, stereoselectivity has been achieved through intramolecular Diels-Alder reactions. researchgate.net Asymmetric 1,3-dipolar cycloaddition strategies have also been employed in the synthesis of complex molecules containing similar bicyclic frameworks, demonstrating a powerful approach for controlling stereochemistry. acs.org The use of chiral building blocks, such as pyroglutamic acid, provides an effective starting point for the synthesis of orthogonally protected 3,8-diazabicyclo[3.2.1]octanes, which are versatile intermediates for creating diverse and stereochemically defined analogues. researchgate.net
Novel and Improved Synthetic Strategies
Ongoing research focuses on developing more efficient, scalable, and versatile methods for the synthesis of 3,8-diazabicyclo[3.2.1]octane and its derivatives.
Scalable Processes for 3,8-Diazabicyclo[3.2.1]octane Analogues
The development of scalable synthetic routes is essential for the practical application of 3,8-diazabicyclo[3.2.1]octane analogues in areas such as drug development. An improved and scalable process has been developed that provides access to a variety of substituted 3,8-diazabicyclo[3.2.1]octane scaffolds. researchgate.net218.28.6dntb.gov.ua This five-step process begins with N-Benzyl-2,5-dicarbethoxypyrrolidine, which is reduced to N-benzyl-2,5-dihydroxymethylpyrrolidine. researchgate.net218.28.6 Subsequent debenzylation and protection with a Boc group yields N-Boc-2,5-dihydroxymethylpyrrolidine. researchgate.net218.28.6 The final steps involve mesylation of the diol followed by a cyclization reaction with benzylamine, affording the 3,8-diazabicyclo[3.2.1]octane analogue in a total yield of 42%. researchgate.net218.28.6
Enzymatic Approaches in Bicyclic Amine Synthesis
The quest for more efficient and environmentally benign synthetic routes has led to the exploration of enzymatic methods in the synthesis of complex molecules like bicyclic amines. A notable advancement involves a streamlined synthesis of a key bicyclic amine moiety where an enzymatic amidation step is crucial. This biocatalytic approach offers high selectivity and operates under mild conditions, presenting a significant advantage over traditional chemical methods. For instance, the use of enzymes can facilitate the formation of amide bonds in precursors to the diazabicyclo[3.2.1]octane core, avoiding harsh reagents and protecting group manipulations. acs.org
Solid-Phase Synthesis Techniques
Solid-phase synthesis has emerged as a powerful tool for the rapid generation of compound libraries for pharmacological screening. This technique has been applied to the synthesis of diazabicyclo[3.2.1]octane derivatives, enabling the creation of diverse molecular scaffolds. researchgate.net In a typical solid-phase approach, a starting material is anchored to a polymer resin and subjected to a series of sequential reactions to build the target molecule. An eight-step synthesis of an orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid from pyroglutamic acid has been developed, highlighting the utility of this method. researchgate.net This building block is versatile and can be used in combinatorial synthesis to generate a wide array of pharmacologically relevant compounds. researchgate.net
Mechanistic Investigations of Synthesis Reactions
Understanding the underlying mechanisms of the reactions used to synthesize the 3,8-diazabicyclo[3.2.1]octane framework is critical for optimizing reaction conditions and controlling product outcomes.
1,3-Dipolar Cycloaddition Reactions and Azomethine Ylides
A primary and powerful method for constructing the 3,8-diazabicyclo[3.2.1]octane skeleton is the 1,3-dipolar cycloaddition reaction. nih.govsciforum.net This reaction typically involves an azomethine ylide as the 1,3-dipole, which reacts with an alkene (dipolarophile) to form the bicyclic system. grantome.comacs.org 3-Oxidopyraziniums, which are a type of azomethine ylide, have been shown to react readily with dipolarophiles like acrylates to afford 3,8-diazabicyclo[3.2.1]octanes. nih.govacs.orgacs.org The reaction proceeds across the C-2 and C-6 positions of the zwitterionic 3-oxidopyrazinium. nih.gov Both thermal and photochemical methods can be employed to generate the requisite azomethine ylides for these cycloadditions. grantome.comcapes.gov.bracs.org
Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the regio- and stereoselectivity of these cycloaddition reactions, with findings often consistent with experimental results. nih.gov These theoretical investigations help to understand the reaction profiles and the kinetic and thermodynamic stability of the products formed. sciforum.net
Skeletal Rearrangements within Diazabicyclo[3.2.1]octane Systems
The 3,8-diazabicyclo[3.2.1]octane system can sometimes undergo skeletal rearrangements to form other isomeric structures, most notably the 2,5-diazabicyclo[2.2.2]octane system. nih.govacs.org Evidence suggests that the [2.2.2] isomers are formed from the [3.2.1] products through a Wagner–Meerwein type of rearrangement. nih.gov This transformation is thought to proceed through an acid-catalyzed mechanism involving the protonation of the enamide part of the [3.2.1] structure, leading to a cationic intermediate that facilitates the 1,2-migration and subsequent ring rearrangement. nih.gov
This rearrangement can be a reversible process. nih.govacs.org The feasibility of these mechanistic pathways has been assessed using DFT methods, which concluded that the formation of certain complex products involves a domino process starting with a 1,3-dipolar cycloaddition to yield the [3.2.1]octane, followed by a skeletal rearrangement. nih.govacs.org Similar skeletal rearrangements have been observed in related oxygen-containing bicyclo[3.2.1]octane systems under specific reaction conditions, such as treatment with thionyl chloride. beilstein-archives.orgresearchgate.net
Influence of Reaction Conditions on Regio- and Stereoselectivity
The outcome of the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives is highly dependent on the reaction conditions, which influence both the yield and the regio- and stereoselectivity of the products. Factors such as temperature, reaction time, and the nature of the reactants and solvents play a critical role.
In the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with various acrylates, reaction conditions significantly impact the product distribution. For example, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl crotonate at room temperature afforded the corresponding diazabicyclo[3.2.1]octane in good yield. nih.govacs.org However, reactions with other dipolarophiles, like methyl cinnamate, required elevated temperatures to proceed, often resulting in lower yields and mixtures of regioisomers. acs.org The steric hindrance of the dipolarophile can also affect the reaction; for instance, using the bulkier tert-butyl acrylate (B77674) resulted in a slightly lower yield and longer reaction time compared to methyl acrylate. acs.org
The table below summarizes the effect of different dipolarophiles on the cycloaddition reaction with a 3-oxidopyrazinium, illustrating the influence of reaction conditions on the yield of the resulting 3,8-diazabicyclo[3.2.1]octane product.
| Dipolarophile | Temperature (°C) | Time (h) | Product Yield (%) |
| Methyl acrylate | Room Temp | 0.5 | 73 |
| tert-Butyl acrylate | Room Temp | 1.5 | 63 |
| Methyl crotonate | Room Temp | 6 | 51 |
| Methyl cinnamate | 80 | 4 | 13 (mixture) |
| Methyl 4-nitrocinnamate | 80 | 4 | 23 |
Data sourced from studies on 1,3-dipolar cycloadditions of 3-oxidopyraziniums. acs.org
DFT studies have corroborated experimental findings regarding the regiochemistry of the cycloaddition and the stereochemistry of substituents in the final 3,8-diazabicyclo[3.2.1]octane products. nih.gov
Chemical Reactivity and Derivatization of the 3 Benzyl 3,8 Diazabicyclo 3.2.1 Octane Core
Functionalization at Nitrogen Atoms (N-3 and N-8)
The nucleophilic nature of the secondary amine at N-8 and the tertiary amine at N-3 (bearing the benzyl (B1604629) group) allows for a range of derivatization reactions. The benzyl group at the N-3 position is a common protecting group that can be removed via hydrogenolysis to allow for further functionalization. semanticscholar.orgchemicalbook.com However, many derivatizations occur with the benzyl group present. The N-8 position is typically the most accessible for initial reactions.
Acylation and Alkylation Reactions
Acylation and alkylation are common strategies for modifying the 3,8-diazabicyclo[3.2.1]octane core, enabling the introduction of a wide array of functional groups. ontosight.aiontosight.ai These reactions typically target the more nucleophilic N-8 position. For instance, the N-8 position can be acylated with groups like propionyl or cinnamyl, or protected with a tert-butyloxycarbonyl (Boc) group, which allows for selective functionalization at the N-3 position after debenzylation. ontosight.aiontosight.aivulcanchem.com
Alkylation reactions are also frequently employed to introduce different substituents. For example, methyl chloroformate can be used to add a methoxycarbonyl group to the N-8 position of 3-benzyl-3,8-diazabicyclo[3.2.1]octane. rsc.org These fundamental transformations are key steps in the multi-step synthesis of more complex derivatives. ontosight.ai
| Position | Reaction Type | Reagent/Substituent | Resulting Derivative Class |
|---|---|---|---|
| N-8 | Acylation | Propionyl chloride | 8-Propionyl derivatives |
| N-8 | Acylation | Cinnamoyl chloride | 8-Cinnamyl derivatives ontosight.ai |
| N-8 | Carbamoylation | Di-tert-butyl dicarbonate | 8-Boc-protected derivatives vulcanchem.com |
| N-8 | Alkylation | Methyl chloroformate | 8-Methoxycarbonyl derivatives rsc.org |
| N-3 | Alkylation | Chlorinated heteroaryl rings | 3-Heteroaryl derivatives nih.gov |
Introduction of Diverse Substituents to Modulate Biological Activity
The strategic introduction of various substituents at the N-3 and N-8 positions is a cornerstone for modulating the biological activity of 3,8-diazabicyclo[3.2.1]octane derivatives. By altering the size, electronics, and hydrogen-bonding capabilities of these substituents, researchers can fine-tune the compound's affinity and selectivity for specific biological targets. nih.gov
A notable example is the synthesis of analogues of epibatidine, a potent natural analgesic. nih.gov By introducing chlorinated heteroaryl rings, such as 6-chloro-3-pyridazinyl, at either the N-3 or N-8 position, a series of compounds with significant analgesic effects were created. nih.gov The derivative 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, in particular, showed a significant increase in pain threshold in preclinical models, with its action suggested to be mediated through the nicotinic acetylcholine (B1216132) receptor system. nih.gov This highlights how targeted derivatization of the diazabicyclooctane core can lead to potent and specific pharmacological agents. Further modifications, such as introducing nitro groups or creating bivalent ligands, have also been explored to probe the structure-activity relationships for opioid receptor affinity. researchgate.net
Ring System Modifications and Transformations
Beyond functionalization of the nitrogen atoms, the 3,8-diazabicyclo[3.2.1]octane ring system itself can undergo significant modifications and transformations, leading to other complex heterocyclic scaffolds.
Conversion to Other Bicyclic and Tricyclic Scaffolds
Research has demonstrated that the 3,8-diazabicyclo[3.2.1]octane framework can be converted into the isomeric 2,5-diazabicyclo[2.2.2]octane system. acs.orgnih.gov This transformation has been observed during the 1,3-dipolar cycloaddition reactions of 3-oxidopyraziniums with acrylate (B77674) derivatives. acs.orgresearchgate.net While the initial product is often the 3,8-diazabicyclo[3.2.1]octane adduct, it can subsequently rearrange to the [2.2.2] scaffold. nih.gov
Furthermore, when acrylic acids are used as reactants, the initial 3,8-diazabicyclo[3.2.1]octane adduct can evolve into novel tricyclic fused lactone-lactam systems. acs.orgnih.gov This complex transformation involves the initial cycloaddition, rearrangement to the [2.2.2] core, followed by an intramolecular lactonization step. nih.gov
Rearrangement Pathways to Related Diazabicyclo Systems
The rearrangement from the [3.2.1] to the [2.2.2] system is a significant pathway. nih.gov Studies have shown that treating a pure 3,8-diazabicyclo[3.2.1]octane derivative with acid can induce its conversion to the corresponding 2,5-diazabicyclo[2.2.2]octane. nih.gov This indicates that the [3.2.1] system can be a thermodynamic or kinetic precursor to the [2.2.2] isomer under certain conditions.
In a related area of research, studies on azanorbornanic aminyl radicals have shown their regioselective rearrangement into 2,8-diazabicyclo[3.2.1]oct-2-ene systems. acs.orgnih.gov While this work does not start with a pre-formed 3,8-diazabicyclo[3.2.1]octane, it demonstrates a synthetic pathway to a closely related unsaturated bicyclic system, highlighting the chemical accessibility and stability of the [3.2.1] core through radical-mediated ring-expansion reactions. acs.orgnih.gov
Reaction Mechanisms and Pathways for Derivatization
Understanding the mechanisms behind the derivatization and rearrangement of the 3,8-diazabicyclo[3.2.1]octane core is crucial for controlling reaction outcomes and designing new synthetic routes.
The formation of the 3,8-diazabicyclo[3.2.1]octane skeleton from 3-oxidopyraziniums and acrylates proceeds through a 1,3-dipolar cycloaddition reaction. acs.orgnih.gov The subsequent conversion to the 2,5-diazabicyclo[2.2.2]octane is proposed to occur via a Wagner-Meerwein type of skeletal rearrangement. nih.govresearchgate.net A plausible mechanism involves the protonation of the enamide within the [3.2.1] structure, leading to a cationic intermediate that facilitates the migration of a carbon bond to form the more stable [2.2.2] ring system. nih.gov
The domino process leading to tricyclic lactone-lactams is a sequence of three consecutive reactions:
A 1,3-dipolar cycloaddition to form the 3,8-diazabicyclo[3.2.1]octane adduct. acs.org
A skeletal rearrangement to the 2,5-diazabicyclo[2.2.2]octane intermediate. acs.org
An intramolecular SN2 reaction, where the carboxylate anion attacks an iminium carbon, leading to the formation of the lactone ring. acs.orgresearchgate.net
The formation of the 2,8-diazabicyclo[3.2.1]oct-2-ene system from azanorbornanic precursors is rationalized through a radical-mediated mechanism. An aminyl radical intermediate undergoes a regioselective ring opening to form a carbon-centered radical, which then undergoes ring closure to yield the expanded [3.2.1] system. acs.orgnih.gov
| Starting Scaffold | Transformation | Resulting Scaffold | Proposed Mechanism |
|---|---|---|---|
| 3,8-Diazabicyclo[3.2.1]octane | Isomerization | 2,5-Diazabicyclo[2.2.2]octane | Wagner-Meerwein Rearrangement nih.govresearchgate.net |
| 3,8-Diazabicyclo[3.2.1]octane | Domino Reaction | Tricyclic Lactone-Lactam | Cycloaddition -> Rearrangement -> Lactonization acs.org |
| Azanorbornane ([2.2.1]azabicycle) | Ring Expansion | 2,8-Diazabicyclo[3.2.1]oct-2-ene | Aminyl Radical Ring Opening/Closing acs.orgnih.gov |
Nucleophilic Attack and Lactonization Processes
The nitrogen atoms at the 3- and 8-positions of the this compound core possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity allows for a range of derivatization reactions, including alkylation and acylation, which are fundamental in the synthesis of analogues with diverse pharmacological profiles. Furthermore, the strategic placement of functional groups on this scaffold can facilitate intramolecular cyclization reactions, leading to the formation of lactones.
Nucleophilic Attack at Nitrogen
The secondary amine at the 8-position and the tertiary amine at the 3-position of this compound can act as nucleophiles, attacking various electrophilic species. The reactivity of each nitrogen can be influenced by steric hindrance and the electronic effects of the benzyl group.
N-Acylation: The nitrogen at the 8-position is readily acylated in the presence of a suitable acylating agent and a base. For instance, the reaction of this compound with methyl chloroformate in the presence of triethylamine (B128534) affords methyl this compound-8-carboxylate in high yield. rsc.org This reaction demonstrates the nucleophilic character of the N8-nitrogen and provides a common method for the introduction of a carbamate (B1207046) functionality, which can serve as a protecting group or modulate the biological activity of the molecule.
| Electrophile | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl chloroformate | Triethylamine, Diethyl ether, Room temperature, Overnight | Methyl this compound-8-carboxylate | 88% | rsc.org |
N-Alkylation: Similarly, the nitrogen atoms can undergo alkylation with alkyl halides or other alkylating agents. This is a fundamental reaction for introducing a wide variety of substituents at the nitrogen centers, thereby enabling the exploration of structure-activity relationships. For example, derivatives of 3,8-diazabicyclo[3.2.1]octane can be N-alkylated with various substituted benzyl halides to produce compounds with potential biological activities.
Lactonization Processes
Lactonization, the intramolecular formation of an ester, can occur in derivatives of this compound that possess both a nucleophilic carboxylate group and an electrophilic center, typically an iminium ion. This process is often the final step in a domino reaction sequence that constructs a more complex, fused ring system.
A notable example of a reaction cascade leading to a lactone involves the 1,3-dipolar cycloaddition of a 3-oxidopyrazinium with an acrylic acid derivative. researchgate.netscribd.com While the initial cycloadduct is a 3,8-diazabicyclo[3.2.1]octane derivative, it can undergo a skeletal rearrangement to a 2,5-diazabicyclo[2.2.2]octane system. researchgate.net In this rearranged intermediate, an SN2 reaction, promoted by a halide anion, can occur. This involves the nucleophilic attack of a strategically positioned carboxylate anion onto an iminium carbon, resulting in the formation of a tricyclic fused lactone-lactam system. researchgate.net
The formation of these complex structures is a multi-step process:
1,3-Dipolar Cycloaddition: A 3-oxidopyrazinium reacts with a dipolarophile (e.g., acrylic acid) to form a 3,8-diazabicyclo[3.2.1]octane derivative.
Skeletal Rearrangement: The initial cycloadduct rearranges to a more stable 2,5-diazabicyclo[2.2.2]octane framework.
Lactonization: An intramolecular SN2 reaction occurs where a carboxylate group attacks an iminium ion, leading to the formation of the lactone ring.
| Dipolarophile | Key Intermediate | Final Product | Yield | Reference |
|---|---|---|---|---|
| Acrylic acid | 2,5-diazabicyclo[2.2.2]octane derivative | Tricyclic fused lactone-lactam | 71% | researchgate.net |
| 2-Phenylacrylic acid | 2,5-diazabicyclo[2.2.2]octane derivative | Tricyclic fused lactone-lactam | 50% | researchgate.net |
This domino process highlights the sophisticated chemical transformations that can be initiated from the 3,8-diazabicyclo[3.2.1]octane core, ultimately leading to structurally complex and diverse molecules.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical calculations are a cornerstone in the theoretical investigation of 3,8-diazabicyclo[3.2.1]octane derivatives, offering a detailed view of their electronic landscapes and conformational possibilities.
Quantum mechanic calculations have been effectively employed to clarify the electronic structure of 3,8-diazabicyclo[3.2.1]octane derivatives in relation to their affinity for µ-opioid receptors. clockss.org Studies on derivatives, such as those with a p-nitrocinnamyl group, have revealed that modifications to the electronic properties of the aromatic ring can significantly enhance µ/δ selectivity and analgesic potency compared to parent compounds. clockss.org For instance, the introduction of a para-nitro group on the phenyl ring of 3-trans-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane resulted in a compound with improved µ/δ selectivity. clockss.org These computational approaches help to rationalize how electron distribution and molecular orbital energies influence the binding affinity and functional activity at the receptor site.
Conformational analysis is crucial for understanding how these molecules fit into receptor binding pockets. Theoretical calculations, often corroborated by X-ray crystallography, have been used to compare the conformations of 3,8-diazabicyclo[3.2.1]octane derivatives with structurally rigid and potent ligands like morphine. clockss.orgsemanticscholar.org
A recurring structural feature in active derivatives is the chair conformation of the piperazine ring within the bicyclic system, with the aralkenyl substituent typically adopting an equatorial orientation. clockss.orgsemanticscholar.org For example, the molecular structure of 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane is characterized by this chair conformation and equatorial arrangement of the aralkenyl chain. clockss.org Similarly, theoretical calculations on analogues designed to target nicotinic acetylcholine (B1216132) receptors (nAChR) have been compared with the potent natural analgesic epibatidine. nih.gov These studies indicate that the active derivatives of 3,8-diazabicyclo[3.2.1]octane can adopt a conformation that is structurally analogous to that of epibatidine, providing a basis for their pharmacological similarity. nih.govacs.org
| Derivative | Piperazine Ring Conformation | Substituent Orientation | Key Finding |
|---|---|---|---|
| 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane | Chair | Aralkenyl chain in equatorial position | Conformation compared favorably with morphine for µ-opioid receptor affinity. clockss.org |
| 8-n-butyroyl derivative | Chair | Aralkenyl chain in equatorial position | Steric impact of the butyroyl group induces conformational changes compared to the propionyl derivative. clockss.org |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | Not specified | Not specified | Presents a conformation similar to that of the potent analgesic epibatidine. nih.gov |
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations build upon quantum calculations to predict how these ligands interact with their macromolecular targets, providing a visual and energetic understanding of the binding process.
Docking studies have been successfully used to predict the binding modes of ligands containing the 3,8-diazabicyclo[3.2.1]octane core within the binding sites of various receptors. For instance, docking calculations were performed on analogues of the HIV entry inhibitor maraviroc, where the core was incorporated. researchgate.net These simulations helped to rationalize biological data by proposing a binding mode within the CCR5 co-receptor. researchgate.net
In another study focused on developing inhibitors for KRAS-G12D, a mutated protein implicated in cancer, docking simulations revealed critical interactions for a derivative featuring the 3,8-diazabicyclo[3.2.1]octane moiety. nih.gov The modeling predicted key hydrogen bonds between the protonated bicyclic structure and the amino acid residues Asp12 and Gly60 of the protein, highlighting the scaffold's role in anchoring the inhibitor in the binding pocket. nih.gov
| Compound Class | Receptor Target | Predicted Key Interactions |
|---|---|---|
| Maraviroc Analogue | CCR5 | Binding mode within the ligand binding site was hypothesized to correlate with inhibitory activity. researchgate.net |
| KRAS-G12D Inhibitor | KRAS-G12D | Hydrogen bonds between the protonated 3,8-diazabicyclo[3.2.1]octane moiety and residues Asp12/Gly60. nih.gov |
By combining molecular mechanics and semi-empirical quantum mechanics methods, researchers have developed structure-affinity relationships (SAR) for series of 3,8-diazabicyclo[3.2.1]octane derivatives. researchgate.net These studies aim to identify the key structural features that modulate binding affinity for specific targets, such as the µ-opioid receptor. researchgate.netacs.org The models generated from these computational analyses help to explain why certain modifications, such as changes to the acyl group at the N-8 position or the aralkenyl group at the N-3 position, lead to increased or decreased affinity. clockss.org This understanding is crucial for the rational design of new analogues with improved pharmacological profiles.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a specific, widely-used quantum mechanical method that has been applied to study the reactivity and electronic properties of molecules containing the 3,8-diazabicyclo[3.2.1]octane framework. DFT studies have been particularly useful in elucidating the mechanisms of reactions that form this bicyclic system. acs.org
For example, DFT calculations at the B3LYP/6-31G(d) level of theory were used to assess the feasibility of the reaction mechanism involving a 1,3-dipolar cycloaddition between 3-oxidopyraziniums and methyl methacrylate to yield a 3,8-diazabicyclo[3.2.1]octane. acs.org These theoretical studies supported a domino process involving an initial cycloaddition, followed by a skeletal rearrangement. acs.org Such computational investigations are invaluable for understanding complex reaction pathways and predicting the outcomes of synthetic strategies aimed at producing these scaffolds. acs.orgscribd.com
Investigation of Reaction Regioselectivity and Stereoselectivity
Theoretical studies, primarily employing DFT calculations at the B3LYP/6-31G(d) level, have been instrumental in understanding the regioselectivity and stereoselectivity of reactions that form the 3,8-diazabicyclo[3.2.1]octane core. A key synthetic route to this bicyclic system is the 1,3-dipolar cycloaddition between 3-oxidopyraziniums and various dipolarophiles, such as acrylates. nih.govacs.org
Computational analyses of these cycloaddition reactions have consistently aligned with experimental outcomes. nih.gov The calculations explore the different possible regioisomeric and stereoisomeric pathways. For instance, in the reaction of 3-oxidopyraziniums with methyl acrylate (B77674), two primary regioisomeric channels are considered, leading to the formation of either a 6-ester or a 7-ester substituted 2-oxo-3,8-diazabicyclo[3.2.1]octane. researchgate.net Furthermore, for each regioisomer, two stereoisomeric approaches, the endo and exo pathways, are evaluated. researchgate.net
The research findings indicate a clear preference for one pathway over the others. Theoretical calculations of thermodynamic and kinetic parameters reveal that the exo pathway is generally favored, leading to the predominant formation of the 6-ester regioisomer. researchgate.net This selectivity is a critical aspect in the synthesis of specifically substituted 3,8-diazabicyclo[3.2.1]octane derivatives, and the computational results provide a solid theoretical foundation for the observed experimental selectivity.
| Pathway | Regioisomer | Stereoisomer | Predicted Outcome |
|---|---|---|---|
| 1 | 6-ester | Exo | Major Product |
| 2 | 6-ester | Endo | Minor Product |
| 3 | 7-ester | Exo | Minor Product |
| 4 | 7-ester | Endo | Minor Product |
Assessment of Reaction Mechanism Feasibility
DFT calculations are also pivotal in assessing the feasibility of proposed reaction mechanisms. For the 3,8-diazabicyclo[3.2.1]octane system, computational studies have been used to investigate not only its formation but also its potential subsequent rearrangements. nih.govacs.org A notable example is the theoretical assessment of a domino reaction process that begins with a 1,3-dipolar cycloaddition to yield a 3,8-diazabicyclo[3.2.1]octane derivative. acs.org
Analysis of Thermodynamic and Kinetic Parameters
A quantitative understanding of a reaction is achieved through the analysis of its thermodynamic and kinetic parameters. Computational chemistry provides a direct route to these values. For the 1,3-dipolar cycloaddition reactions forming the 3,8-diazabicyclo[3.2.1]octane skeleton, thermodynamic and kinetic parameters have been calculated at room temperature. researchgate.net
These calculations involve determining the energies of the reactants, transition states, and products for each possible reaction pathway. The activation energy (a kinetic parameter) indicates the energy barrier that must be overcome for the reaction to proceed, thus governing the reaction rate. The reaction energy (a thermodynamic parameter) indicates the relative stability of the products compared to the reactants.
Studies on the cycloaddition of pyrazinium-3-olates with methyl acrylate have provided specific values for these parameters. researchgate.net The analysis of these calculated parameters confirms that the formation of the 6-exo regio- and stereoisomer is the most favorable pathway both kinetically (lowest activation energy) and thermodynamically. researchgate.net This detailed energetic information is invaluable for understanding the reaction's behavior and for optimizing synthetic strategies.
| Pathway (Isomer) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Kinetic Favorability | Thermodynamic Favorability |
|---|---|---|---|---|
| 6-ester (Exo) | Lowest | Most Negative | Most Favorable | Most Favorable |
| 6-ester (Endo) | Higher | Less Negative | Less Favorable | Less Favorable |
| 7-ester (Exo) | Higher | Less Negative | Less Favorable | Less Favorable |
| 7-ester (Endo) | Highest | Least Negative | Least Favorable | Least Favorable |
Future Directions and Emerging Research Areas
Exploration of New Pharmacological Targets
The 3,8-diazabicyclo[3.2.1]octane core has been the foundation for compounds targeting a range of receptors and enzymes. Future research is poised to build on these successes by exploring novel pharmacological targets. Derivatives of this scaffold have already shown significant potential across several therapeutic areas.
One of the most promising avenues is in the development of analgesics. Analogues have been synthesized as potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, which is a key target for pain management. clockss.orgnih.gov These compounds have demonstrated significant analgesic effects in preclinical models, suggesting a potential alternative to opioid-based painkillers. clockss.orgnih.gov Further exploration could focus on designing derivatives with improved subtype selectivity to minimize side effects.
The scaffold has also been investigated for its cardiovascular applications. Analogues of the Class III antiarrhythmic agent ambasilide have been developed using the 3,8-diazabicyclo[3.2.1]octane framework, showing the ability to lengthen the cardiac action potential duration. researchgate.net This opens the door to developing new treatments for cardiac arrhythmias.
In oncology, derivatives have shown promise as anticancer agents. They have been explored as inhibitors of farnesyltransferase, an enzyme involved in cellular signaling pathways that are often dysregulated in cancer. semanticscholar.org More recently, the scaffold has been incorporated into novel inhibitors of KRAS-G12D, a mutated protein that drives the growth of numerous cancers, including pancreatic and colorectal cancers. core.ac.uk Molecular docking studies have revealed that the protonated 3,8-diazabicyclo[3.2.1]octane moiety can form critical hydrogen bonds with the target protein. core.ac.uk
Beyond these areas, the 3,8-diazabicyclo[3.2.1]octane scaffold is being investigated for its potential in treating neurodegenerative diseases, with some analogues showing anti-Parkinsonism activity. acs.org There is also emerging research into its use as an antifilarial agent. evitachem.com The diverse range of biological activities associated with this scaffold underscores the vast potential for discovering new pharmacological targets and developing novel therapeutics.
| Pharmacological Target | Therapeutic Area | Key Findings |
|---|---|---|
| Nicotinic Acetylcholine Receptors (α4β2) | Pain Management | Derivatives show high affinity and potent analgesic effects. clockss.orgnih.gov |
| Ion Channels | Cardiovascular Disease | Analogues of ambasilide exhibit Class III antiarrhythmic properties. researchgate.net |
| Farnesyltransferase | Oncology | Conformationally restricted inhibitors have been developed. semanticscholar.org |
| KRAS-G12D | Oncology | Novel inhibitors show selective anti-proliferative activity. core.ac.uk |
| Dopaminergic System | Neurodegenerative Disease | Analogues exhibit anti-Parkinsonism activity in preclinical models. acs.org |
Development of Advanced Synthetic Methodologies
The growing interest in 3-benzyl-3,8-diazabicyclo[3.2.1]octane and its analogues necessitates the development of more efficient, scalable, and versatile synthetic routes. While classical methods exist, modern synthetic chemistry offers new strategies to access this scaffold with greater control and diversity.
A more advanced and powerful strategy for constructing the 3,8-diazabicyclo[3.2.1]octane core involves the use of 1,3-dipolar cycloaddition reactions. nih.govchemicalbook.com Specifically, the reaction of 3-oxidopyraziniums, which act as azomethine ylides, with various alkenes can directly generate the bicyclic framework. nih.govchemicalbook.com This methodology offers a convergent approach to the scaffold and allows for the introduction of diverse substituents. Density functional theory (DFT) studies have been employed to understand the regio- and stereoselectivity of these cycloaddition reactions. nih.govchemicalbook.com
Future research in this area will likely focus on:
Stereoselective Synthesis: Developing methods to control the stereochemistry of the bicyclic core and its substituents is crucial, as different stereoisomers often exhibit distinct pharmacological profiles.
Polymer-Supported Synthesis: Adapting synthetic routes to solid-phase methodologies could facilitate the rapid generation of libraries of 3,8-diazabicyclo[3.2.1]octane derivatives for high-throughput screening.
Novel Starting Materials: Exploring alternative starting materials, such as pyroglutamic acid, can provide more efficient and enantiomerically pure routes to the scaffold. researchgate.net
Catalytic Methods: The development of transition metal-catalyzed reactions for the construction of the bicyclic system could offer milder reaction conditions and improved efficiency.
Application in Chemical Biology as Probes
The unique structural features of the 3,8-diazabicyclo[3.2.1]octane scaffold make it an excellent candidate for the development of chemical probes to study biological systems. These probes can be used to identify and validate new drug targets, elucidate biological pathways, and visualize molecular processes in real-time. A particularly promising application is in the field of in vivo imaging using Positron Emission Tomography (PET).
PET is a non-invasive imaging technique that requires radiolabeled tracers that can bind to specific targets in the body. The 3,8-diazabicyclo[3.2.1]octane framework has been successfully incorporated into PET radiotracers designed to image key targets in the brain. For instance, a derivative, 4-methoxy-N-(4-(3-(pyridin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)phenyl)benzamide (designated as 4i), has been radiolabeled with carbon-11 ([¹¹C]) and investigated as a potential PET tracer for imaging α-synuclein aggregates. achemblock.combldpharm.com These aggregates are pathological hallmarks of neurodegenerative diseases like Parkinson's disease and multiple system atrophy. achemblock.com In vitro studies showed that this tracer binds with high affinity to α-synuclein fibrils, and PET studies in non-human primates confirmed its ability to enter the brain and wash out at a favorable rate. achemblock.combldpharm.com
The development of such probes is a critical step in understanding the progression of these diseases and in evaluating the efficacy of new treatments. Future work in this area could involve:
Developing probes for other targets: The versatility of the scaffold allows for its adaptation to target a wide range of proteins.
Introducing different radioisotopes: While [¹¹C] is commonly used, isotopes with longer half-lives, such as fluorine-18 ([¹⁸F]), could be incorporated to allow for longer imaging studies and wider distribution of the tracer.
Creating fluorescent probes: Attaching a fluorescent dye to the 3,8-diazabicyclo[3.2.1]octane scaffold could enable its use in fluorescence microscopy to visualize target proteins in cells and tissues.
Designing biotinylated probes: Incorporating a biotin tag would allow for the use of these molecules in affinity-based proteomics to pull down and identify their binding partners within a complex biological sample.
Advanced Computational and Structural Biology Investigations
To fully exploit the potential of the this compound scaffold, a deep understanding of its three-dimensional structure and conformational dynamics is essential. Advanced computational and structural biology techniques are playing an increasingly important role in guiding the design of new derivatives with enhanced potency and selectivity.
Molecular modeling and computational chemistry have been extensively used to study the structure-activity relationships (SAR) of 3,8-diazabicyclo[3.2.1]octane derivatives. nih.govresearchgate.net Quantum mechanics calculations have been performed to elucidate the electronic structure of these molecules and to understand their interactions with biological targets such as opioid receptors. These studies help to identify the key pharmacophoric features required for biological activity.
Conformational analysis is particularly important for this semi-rigid scaffold. Theoretical calculations, in combination with experimental techniques like high-field Nuclear Magnetic Resonance (NMR) spectroscopy, have been used to determine the preferred conformations of these molecules in solution. nih.gov This information is critical for understanding how these compounds fit into the binding pockets of their target proteins. For example, studies on analgesic derivatives have shown that they adopt a conformation similar to that of the natural product epibatidine, which helps to explain their potent activity. nih.gov
X-ray crystallography provides definitive structural information by determining the precise arrangement of atoms in the solid state. The crystal structures of several 3,8-diazabicyclo[3.2.1]octane derivatives have been solved, revealing details such as the chair conformation of the piperazine ring and the orientation of various substituents. This structural data serves as a valuable input for validating and refining computational models.
Future directions in this area will likely involve the integration of multiple techniques to build more accurate and predictive models. This could include:
Molecular dynamics simulations: To study the dynamic behavior of these molecules and their interactions with target proteins over time.
Cryo-electron microscopy (Cryo-EM): To determine the high-resolution structures of these compounds in complex with their large protein targets.
Machine learning and artificial intelligence: To develop predictive models for the biological activity and pharmacokinetic properties of new derivatives based on their chemical structure.
By combining these advanced computational and structural biology approaches, researchers can accelerate the design-synthesize-test cycle and more efficiently develop new drug candidates and chemical probes based on the this compound scaffold.
| Compound Name |
|---|
| This compound |
| Ambasilide |
| Dimethyl-α,δ-dibromoadipate |
| N-benzyl-2,5-dicarbethoxypyrrolidine |
| 4-methoxy-N-(4-(3-(pyridin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)phenyl)benzamide |
| Epibatidine |
Q & A
Q. What are the primary biological targets of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives?
this compound derivatives exhibit affinity for monoamine transporters , including dopamine (DAT) and serotonin (SERT) transporters, which regulate neurotransmitter reuptake in the central nervous system . Additionally, these derivatives inhibit long-chain fatty acid elongase 6 (ELOVL6) , an enzyme involved in fatty acid metabolism, suggesting potential applications in metabolic disorder research . Methodologies for target identification include:
- Radioligand binding assays to quantify affinity for DAT/SERT.
- Enzymatic inhibition assays (e.g., ELOVL6 activity measured via LC-MS lipid profiling).
Q. What synthetic strategies are employed to construct the 3,8-diazabicyclo[3.2.1]octane scaffold?
The core scaffold is synthesized through multi-step protocols starting from adipic acid derivatives. Key steps include:
Bromination and esterification of dimethyl meso-2,5-dibromoadipate to form pyrrolidine intermediates.
Cyclization via reaction with benzylamine to yield 3,8-dibenzyl derivatives.
Reduction and hydrogenolysis to remove protecting groups, achieving yields of 60–75% .
Emerging methods focus on stereoselective synthesis , such as asymmetric catalysis or chiral auxiliary approaches, to access enantiopure derivatives .
Q. Which analytical techniques are critical for characterizing these compounds?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is standard for purity assessment and metabolite identification. Key parameters include:
- Column : C18 reversed-phase.
- Mobile phase : Acetonitrile/water with 0.1% formic acid.
- Detection : UV (210–254 nm) and tandem MS for structural confirmation .
Nuclear magnetic resonance (NMR) (¹H, ¹³C, 2D-COSY) resolves stereochemistry and regioselectivity, particularly for distinguishing isomers .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of 3,8-diazabicyclo[3.2.1]octane derivatives?
The scaffold contains multiple chiral centers , and enantiomers often exhibit divergent pharmacological profiles. For example:
- (R)-isomers of µ-opioid receptor agonists show 10–50× higher affinity than (S)-isomers .
- Enantioselective synthesis via chiral catalysts (e.g., BINOL-derived phosphoric acids) achieves >90% enantiomeric excess (ee) .
Methodologies include: - Chiral HPLC with polysaccharide columns for enantiomer separation.
- X-ray crystallography to correlate absolute configuration with receptor docking .
Q. What computational tools are used to optimize these derivatives for target selectivity?
Quantum mechanical calculations (DFT, MP2) and molecular docking (AutoDock, Schrödinger Suite) predict binding modes to receptors like DAT or µ-opioid receptors. For example:
Q. How are metabolic pathways and in vivo stability evaluated for these compounds?
In vitro metabolic studies use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites. Key findings:
Q. What structural modifications address off-target effects in α7 nicotinic acetylcholine receptor (α7nAChR) ligands?
Derivatives with 8-methyl-3,8-diazabicyclo[3.2.1]octane scaffolds show improved α7nAChR selectivity over off-targets (e.g., 5-HT3 receptors). Modifications include:
- Cationic center tuning : Replacing tertiary amines with azetidines reduces off-target binding .
- Substituent engineering : Bulky groups (e.g., dibenzothiophene) enhance receptor subtype specificity .
Key Challenges and Future Directions
- Synthetic complexity : Multi-step syntheses limit scalability; flow chemistry or biocatalysis may improve efficiency.
- Metabolic instability : Prodrug strategies (e.g., ester prodrugs) could enhance CNS delivery .
- Off-target effects : Cryo-EM structures of receptor-ligand complexes may guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
